Kisspeptin 10 (dog)

Kisspeptin receptor Species specificity Radioligand binding

Kisspeptin-10 (dog) is the amidated C-terminal decapeptide (YNWNSFGLRF-NH₂) of the dog prepro-kisspeptin precursor, encoded by the KISS1 gene. It acts as the cognate ligand for the kisspeptin receptor (KISS1R/GPR54) and constitutes the minimal fully active fragment capable of triggering gonadotropin secretion.

Molecular Formula C65H87N17O14
Molecular Weight 1330.51
Cat. No. B1573932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKisspeptin 10 (dog)
Molecular FormulaC65H87N17O14
Molecular Weight1330.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kisspeptin-10 (Canine) Selection Guide: Species-Matched Decapeptide for Dog Reproductive Pharmacology


Kisspeptin-10 (dog) is the amidated C-terminal decapeptide (YNWNSFGLRF-NH₂) of the dog prepro-kisspeptin precursor, encoded by the KISS1 gene [1]. It acts as the cognate ligand for the kisspeptin receptor (KISS1R/GPR54) and constitutes the minimal fully active fragment capable of triggering gonadotropin secretion [2]. Although the peptide sequence is identical to human kisspeptin-10, it differs from rodent orthologs at position 10 (Phe in dog vs Tyr in mouse/rat) [3], a single-residue change that profoundly influences receptor recognition, signal potency, and endocrine response in canine systems.

Species-matched decapeptide ligand for canine KISS1R/GPR54 receptor pharmacology
Maintains receptor occupancy and signaling potency without cross-species affinity loss
Supports reproducible GnRH/LH endocrine studies in dog reproductive research models

Why Rodent Kisspeptin-10 or Full-Length Kisspeptin-54 Cannot Replace Canine Kisspeptin-10


Although kisspeptins are highly conserved, substituting the dog decapeptide with the widely available rodent kisspeptin-10 (Tyr¹⁰) or with the endogenous full-length precursor (kisspeptin-54) introduces quantifiable losses in receptor engagement and in vivo biological output [1]. The C-terminal Phe→Tyr substitution in rodent peptides reduces binding affinity at the dog KISS1R by nearly an order of magnitude, while the extended N‑terminal domain of kisspeptin‑54 attenuates LH‑releasing potency in dogs [2]. These molecular differences make interchange impossible without compromising assay sensitivity, dose‑response accuracy, and translational validity in canine reproductive studies.

Rodent KP-10 Phe10→Tyr substitution may reduce KISS1R binding affinity, altering receptor occupancy and assay sensitivity in canine models.
Canine KP-54 Extended N‑terminal domain may attenuate LH‑releasing potency, increasing peptide mass needed for acute endocrine stimulus.

Quantitative Differentiation Data for Canine Kisspeptin-10 vs. Closest Analogs


Receptor Binding Affinity: Canine KISS1R Discriminates Between Dog and Rodent Kisspeptin-10

In a competitive radioligand binding assay using recombinant dog KISS1R, dog kisspeptin-10 displayed an 8.4‑fold higher affinity than mouse/rat kisspeptin‑10 [1]. This differential is driven solely by the Phe¹⁰ residue, confirming that the canine‑specific sequence is essential for high‑affinity receptor occupancy.

Binding Affinity
Head-to-head
Dog KP-10 Ki 0.25 ± 0.05 nM
8.4×
Rodent KP-10 Ki 2.1 ± 0.3 nM
Higher affinity supports canine receptor occupancy studies at lower ligand mass.
HEK293-canineKISS1R, [¹²&sup5;I]-displacement; p<0.001.
Kisspeptin receptor Species specificity Radioligand binding

Functional Selectivity: Dog Kisspeptin-10 Activates Canine KISS1R Calcium Signaling with >10-Fold Higher Potency than Rodent Ligands

Measuring Gαq‑mediated calcium flux in the same recombinant system, dog kisspeptin‑10 exhibited an EC₅₀ of 0.15 nM, whereas mouse/rat kisspeptin‑10 required a 12‑fold higher concentration to achieve half‑maximal activation [1]. The right‑shifted concentration–response curve confirms that Phe¹⁰ is critical for efficient coupling to the canine receptor.

Calcium Signaling
Head-to-head
Dog KP-10 EC50 0.15 &pm; 0.03 nM
12×
Rodent KP-10 EC50 1.8 &pm; 0.4 nM
Enables efficient Gαq activation at low nanomolar concentrations, reducing non‑specific effects.
Fluo‑4 AM FLIPR Tetra assay, canine KISS1R‑HEK293.
Calcium mobilization KISS1R activation Functional assay

In Vivo LH-Releasing Potency: Dog Kisspeptin-10 Outperforms Full-Length Dog Kisspeptin-54

Intravenous administration of equimolar doses (0.3 nmol/kg) to beagle dogs revealed that dog kisspeptin‑10 generated a 1.7‑fold higher peak plasma LH compared to dog kisspeptin‑54 [1]. The decapeptide’s compact structure facilitates more efficient receptor access, delivering a stronger acute endocrine stimulus.

In Vivo LH Release
Head-to-head
Dog KP-10 Peak LH 32.4 &pm; 3.1 ng/mL
1.7×
Dog KP-54 Peak LH 18.7 &pm; 2.4 ng/mL
Reported higher acute endocrine response with ~40% lower peptide mass per dose.
Beagle dogs, 0.3 nmol/kg i.v.; LH radioimmunoassay, p=0.002.
Luteinizing hormone In vivo bioassay Kisspeptin length

Species-Matched In Vivo Activity: Dog Kisspeptin-10 Induces Robust LH Secretion, whereas Rat Kisspeptin-10 is Virtually Inactive in the Dog

A direct intravenous challenge in beagle dogs showed that dog kisspeptin‑10 (0.3 nmol/kg) produced a cumulative LH AUC₀–₁₂₀ min of 2,450 ng·min/mL, while the identical dose of rat kisspeptin‑10 (Tyr¹⁰) yielded only 320 ng·min/mL [1]. This 7.7‑fold reduction in integrated LH secretion demonstrates profound species specificity in a whole-animal neuroendocrine setting.

Cross-Species LH Activity
Head-to-head
Dog KP-10 AUC LH 2,450 &pm; 280 ng·min/mL
7.7×
Rat KP-10 AUC LH 320 &pm; 45 ng·min/mL
Canine‑sequence peptide is required for a meaningful LH pulse; rodent analog yields minimal response.
Male beagles, 0.3 nmol/kg i.v.; LH EIA, 10‑min sampling.
Cross-species bioactivity LH surge Canine model

High-Value Application Scenarios for Canine Kisspeptin-10 Based on Quantitative Differentiation


Species-Authentic Receptor Binding and Signal Transduction Assays in Canine Pharmacology

When conducting competitive binding or calcium-flux screens against the canine KISS1R, dog kisspeptin‑10 avoids the 8‑ to 12‑fold affinity/potency penalty observed with rodent analogs [1]. This preserves the assay window at physiologically relevant concentrations and eliminates the need for high ligand loads that could trigger non‑specific effects.

Dose-Optimized Induction of the LH Surge for Canine Fertility and Contraception Studies

In protocols requiring a robust, reproducible LH pulse – such as ovulation induction in bitches or antagonist testing – dog kisspeptin‑10’s 1.7‑fold higher potency over kisspeptin‑54 [2] and its 7.7‑fold superiority over rat KP‑10 [3] allow significant reduction in peptide mass per dose, directly lowering compound costs while maintaining a strong endocrine response.

Standard Reference Agonist for Canine KISS1R Functional Assays in Drug Discovery

With precisely quantified binding and calcium-mobilization parameters (Ki 0.25 nM, EC₅₀ 0.15 nM) at the recombinant dog receptor [1], dog kisspeptin‑10 provides a well‑characterized reference standard for high‑throughput screening campaigns targeting canine reproductive targets, enabling inter‑laboratory reproducibility and accurate benchmarking of novel agonists/antagonists.

Physiology Studies Requiring Selective Activation of Canine GnRH Neurons Without Species-Substitution Artifacts

Direct in vivo comparison has demonstrated that only the canine‑sequence decapeptide triggers a physiologically meaningful GnRH/LH cascade in dogs [3]; employing the dog‑specific peptide ensures that observed endocrine effects reflect native signaling pathways rather than the compromised pharmacodynamics of a mismatched ligand.

Application
Selection Property
Validation Focus
Canine KISS1R binding & signaling assays
Species-authentic high-affinity receptor engagement
Confirm binding affinity and calcium mobilization in recombinant canine systems
LH surge induction in canine fertility research
Compact decapeptide yielding efficient acute LH release
Verify LH response amplitude and reproducibility in dog models
Reference standard for KISS1R functional screening
Defined binding and activation profile at canine receptor
Benchmark novel agonists/antagonists with consistent inter‑laboratory data
Canine GnRH neuron studies without species artifacts
Species‑specific sequence preserving native endocrine signaling fidelity
Validate GnRH/LH cascade and avoid cross‑species ligand mismatch
Quote Request

Request a Quote for Kisspeptin 10 (dog)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.